![molecular formula C8H14N4 B1398906 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine CAS No. 933684-82-3](/img/structure/B1398906.png)
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine
Overview
Description
The compound “2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their multidirectional biological activity and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “this compound”, can be confirmed using various techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, one study confirmed the structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . For instance, one study reported the synthesis of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine .Scientific Research Applications
Triazole Derivatives: A Patent Review
Triazole derivatives are of significant interest due to their broad range of biological activities. They are crucial in developing new drugs, with applications in anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral therapies, as well as treatments for several neglected diseases. The preparation and evaluation of these derivatives highlight the ongoing need for efficient and sustainable synthesis methods that address green chemistry principles. The exploration of new prototypes for emerging diseases and antibiotic-resistant bacteria is particularly urgent (Ferreira et al., 2013).
Nucleophilic Aromatic Substitution
The reaction of piperidine with dinitrobenzenes demonstrates the feasibility of nucleophilic aromatic substitution reactions in producing piperidinobenzene derivatives. This process, which does not undergo base catalysis and shows second-order kinetics, is essential for synthesizing various chemical entities with potential pharmaceutical applications (Pietra & Vitali, 1972).
DNA Minor Groove Binders
Derivatives of piperazine, including those with benzimidazole groups, have been identified as strong binders to the DNA minor groove, particularly with specificity for AT-rich sequences. These compounds are not only pivotal in chromosome and nuclear staining but also serve as radioprotectors and topoisomerase inhibitors. This dual functionality underscores the potential of piperazine derivatives in drug design and molecular biology research (Issar & Kakkar, 2013).
Cytochrome P450 Inhibitors
The selectivity of piperidine derivatives as inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding drug-drug interactions. These studies contribute to the pharmacokinetic profiling of new drugs and the development of safer therapeutic agents (Khojasteh et al., 2011).
1,2,4-Triazole Derivatives: Synthesis and Properties
The synthesis and physico-chemical properties of 1,2,4-triazole derivatives have been extensively explored due to their low toxicity and broad applicability in various fields, including pharmaceuticals, agriculture, and material science. This research underscores the versatility of 1,2,4-triazoles as foundational compounds for innovative solutions across disciplines (Parchenko, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been studied for various purposes, including generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been used in the synthesis of heterocyclic compounds to inhibit certain biochemical pathways .
Biochemical Pathways
Related compounds, such as 1,2,4-triazole derivatives, have been associated with various pharmacological and industrial applications .
Result of Action
Compounds with similar structures have been associated with various biological activities, such as antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities .
Action Environment
It’s worth noting that the synthesis of similar compounds has been reported to be environmentally benign .
Safety and Hazards
The safety and hazards associated with 1,2,4-triazole derivatives depend on their specific structure and use. For instance, one study evaluated the safety of novel 1,2,4-triazole derivatives on MRC-5 as a normal cell line and found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Future Directions
The future directions in the research of 1,2,4-triazole derivatives include the discovery and development of more effective and potent agents for various applications. Given the multidirectional biological activity of 1,2,4-triazole derivatives, they are considered important active pharmaceutical scaffolds . Therefore, further investigations on this scaffold to harness its optimum potential can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKCTLGZRHZIND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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